molecular formula C14H21NO2 B1198872 2-Aminomethyl-4-tert-butyl-6-propionylphenol CAS No. 75060-92-3

2-Aminomethyl-4-tert-butyl-6-propionylphenol

Cat. No.: B1198872
CAS No.: 75060-92-3
M. Wt: 235.32 g/mol
InChI Key: PMXICBGNGPDDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ONO-3144 involves the reaction of tert-butylphenol with formaldehyde and ammonia, followed by propionylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods: In industrial settings, ONO-3144 is produced through a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure purity .

Chemical Reactions Analysis

Types of Reactions: ONO-3144 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols and amines, depending on the specific reaction conditions .

Scientific Research Applications

ONO-3144 has a wide range of scientific research applications:

Mechanism of Action

ONO-3144 exerts its effects primarily through the scavenging of proinflammatory free radicals. It inhibits the formation of harmful radicals such as hydroxyl and hypohalite radicals. Additionally, it affects prostaglandin biosynthesis by stimulating prostaglandin hydroperoxidase activity and inhibiting thromboxane synthetase . This dual action helps in reducing inflammation and protecting tissues from oxidative damage .

Comparison with Similar Compounds

Uniqueness: ONO-3144 is unique in its dual action of scavenging free radicals and modulating prostaglandin biosynthesis. Unlike indomethacin, which primarily inhibits cyclooxygenase, ONO-3144 does not inhibit this enzyme but instead enhances prostaglandin hydroperoxidase activity . This makes it a promising candidate for conditions where both free radical scavenging and prostaglandin modulation are beneficial.

Properties

CAS No.

75060-92-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[3-(aminomethyl)-5-tert-butyl-2-hydroxyphenyl]propan-1-one

InChI

InChI=1S/C14H21NO2/c1-5-12(16)11-7-10(14(2,3)4)6-9(8-15)13(11)17/h6-7,17H,5,8,15H2,1-4H3

InChI Key

PMXICBGNGPDDAW-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1O)CN)C(C)(C)C

Key on ui other cas no.

75060-92-3

Synonyms

2-aminomethyl-4-tert-butyl-6-propionylphenol
ONO 3144
ONO-3144

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.